3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H21F3N4O2S and its molecular weight is 450.48. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Potential : Researchers have explored the antiproliferative effects of this compound against cancer cells. Its unique structure may interfere with cellular processes, making it a candidate for further investigation in cancer therapy .
- Targeted Drug Delivery : The trifluoromethyl group and triazole ring could be exploited for targeted drug delivery systems. By attaching therapeutic agents to this compound, it may enhance drug specificity and reduce side effects .
Agrochemicals and Crop Protection
- Fungicidal Properties : Investigate its potential as a fungicide due to the presence of the triazole moiety. Triazoles are known for their antifungal activity, and this compound might offer novel solutions for crop protection .
Material Science and Organic Electronics
- Semiconducting Properties : The trifluoromethyl-substituted phenyl ring could contribute to its electronic properties. Researchers might explore its use in organic field-effect transistors (OFETs) or other organic electronic devices .
Analytical Chemistry
- Chiral Separation : The chiral center in this compound could be useful for chiral separation techniques. Investigate its potential as a chiral selector in chromatography or capillary electrophoresis .
Computational Chemistry
- Quantum Chemical Calculations : Researchers can perform density functional theory (DFT) calculations to understand its electronic structure, reactivity, and interactions with other molecules. Such insights aid in designing new compounds with desired properties .
Environmental Chemistry
- Environmental Fate and Toxicity : Assess its environmental persistence, degradation pathways, and potential impact on ecosystems. The trifluoromethyl group raises questions about its behavior in the environment .
properties
IUPAC Name |
3-methoxy-N-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2S/c1-3-10-31-20-27-26-18(13-25-19(29)14-6-4-9-17(11-14)30-2)28(20)16-8-5-7-15(12-16)21(22,23)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKSYVMMIJMRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide |
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